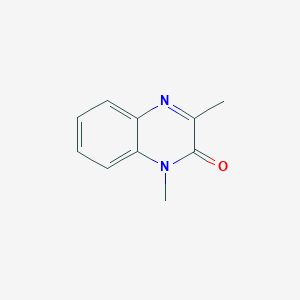

1,3-dimethylquinoxalin-2(1H)-one

Description

Historical Context and Significance of the Quinoxalinone Scaffold in Chemical Science

The quinoxaline (B1680401) scaffold, and by extension the quinoxalinone core, has a history stretching back to the mid-20th century, initially recognized for its potent antibacterial properties. researchgate.netnih.gov Over the decades, research has unveiled a much broader spectrum of activity, establishing the quinoxalinone skeleton as a "privileged platform" in medicinal chemistry. benthamdirect.comnih.gov This designation stems from its recurring presence in pharmacologically active compounds, many of which have progressed to clinical trials. benthamdirect.comnih.gov The versatility of the quinoxalinone scaffold has spurred extensive research into its synthetic modifications, leading to a rich and diverse chemical library. benthamdirect.comnih.gov

Academic Research Landscape of Quinoxalin-2(1H)-one Derivatives

The academic interest in quinoxalin-2(1H)-one derivatives has seen a significant and steady increase in recent years. A search of the Web of Science database reveals a consistent rise in publications related to this class of compounds over the last five years, with 25 articles in 2018, 57 in 2019, 61 in 2020, 92 in 2021, and 95 in 2022. mdpi.com This surge in research highlights the growing recognition of their potential. mdpi.com

A major focus of this research has been the direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one core. mdpi.com This method is considered the most cost-effective approach for synthesizing a diverse range of derivatives. mdpi.com Modern synthetic strategies often employ environmentally friendly techniques, such as visible-light-induced reactions and heterogeneous catalysis, to modify the quinoxalinone scaffold. mdpi.comresearchgate.netrsc.org These methods offer advantages like high activity, selectivity, and ease of product recovery. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGDSEWMSMJHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325898 | |

| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-25-5 | |

| Record name | 3149-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 1,3 Dimethylquinoxalin 2 1h One

The synthesis of quinoxalin-2(1H)-one derivatives can be achieved through various methods. A common approach involves the cyclization of N-substituted o-phenylenediamines with α-ketoesters. nih.gov Specifically for 1,3-disubstituted derivatives like 1,3-dimethylquinoxalin-2(1H)-one, the reaction of N-methyl-o-phenylenediamines with appropriate α-ketoesters can be employed. nih.gov

Another synthetic route involves the direct methylation of a precursor molecule. For instance, visible-light-driven, dye-catalyzed C3-methylation strategies have been developed for quinoxalin-2(1H)-ones, offering a transition-metal-free approach to introduce a methyl group at the C3 position. researchgate.net

Chemical Properties and Spectroscopic Data

The chemical properties of 1,3-dimethylquinoxalin-2(1H)-one are defined by its molecular structure. The presence of the methyl groups at the N1 and C3 positions influences its solubility, reactivity, and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10N2O | chemicalbook.com |

| Molecular Weight | 174.20 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 2379-56-8 | - |

Note: Some data may be calculated from computational models.

Spectroscopic techniques are crucial for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the arrangement of atoms within the molecule. Infrared (IR) spectroscopy helps to identify the functional groups present, such as the carbonyl group of the quinoxalinone ring. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

Classical Approaches to Quinoxalin-2(1H)-one Synthesis

The foundational methods for constructing the quinoxalin-2(1H)-one core have traditionally relied on well-established condensation and cyclization reactions.

Condensation Reactions of o-Phenylenediamines with α-Ketocarboxylic Acid Derivatives

A cornerstone in quinoxalinone synthesis is the condensation of an o-phenylenediamine (B120857) with an α-ketocarboxylic acid or its derivatives. nih.gov This approach provides a direct and versatile route to the quinoxalinone ring system. For instance, the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) in n-butanol is a known method to produce 3-methylquinoxalin-2(1H)-one. nih.gov Similarly, using glyoxylic acid in place of ethyl pyruvate yields the parent 2(1H)-quinoxalinone. nih.gov The general mechanism involves the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the final quinoxalinone product.

| Reactant 1 | Reactant 2 | Product |

| o-Phenylenediamine | Ethyl Pyruvate | 3-Methylquinoxalin-2(1H)-one |

| o-Phenylenediamine | Glyoxylic Acid | 2(1H)-Quinoxalinone |

Degradative Pathways from Larger Heterocyclic Ring Systems

While less common, degradative pathways from more complex heterocyclic systems can also be employed to furnish quinoxalinone structures. These methods often involve the cleavage of one or more rings from a larger, pre-existing heterocyclic framework to reveal the desired quinoxalinone core. The specifics of such reactions are highly dependent on the starting material and the reagents employed.

Direct Methylation Strategies for this compound

The target compound, this compound, can be synthesized through direct methylation of a pre-formed quinoxalinone precursor.

N-Alkylation of 3-Methylquinoxalin-2(1H)-one

A straightforward method to obtain this compound involves the N-alkylation of 3-methylquinoxalin-2(1H)-one. researchgate.net This reaction specifically targets the nitrogen atom at the 1-position of the quinoxalinone ring. The process typically involves treating 3-methylquinoxalin-2(1H)-one with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base deprotonates the amide nitrogen, generating a nucleophilic anion that subsequently attacks the methylating agent to form the desired N-methylated product. Visible-light-induced methods have also been developed for the C3-alkylation of quinoxalin-2(1H)-ones, showcasing the versatility of modern synthetic techniques. mdpi.comnih.gov

Contemporary and Efficient Synthetic Protocols for Quinoxalinone Scaffolds

In recent years, a focus on developing more efficient, rapid, and environmentally benign synthetic methods has led to the adoption of advanced techniques like microwave-assisted synthesis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of quinoxalinone derivatives. organic-chemistry.orgudayton.eduresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgnih.gov For example, the synthesis of quinoxalin-2-ones has been achieved by reacting symmetrical 1,2-diaminobenzenes with ethyl 2-bromoalkyl/phenyl acetates under solvent-free microwave conditions, using DBU as a base. organic-chemistry.org This approach offers a green and efficient alternative for the construction of the quinoxalinone scaffold. organic-chemistry.orgrsc.org The advantages of microwave-assisted synthesis include the potential for solvent-free conditions and the ability to drive reactions to completion in a fraction of the time required by traditional methods. udayton.edu

| Technique | Reactants | Conditions | Advantages |

| Microwave-Assisted Synthesis | Symmetrical 1,2-diaminobenzenes, Ethyl 2-bromoalkyl/phenyl acetates | Solvent-free, DBU base | Reduced reaction times, good to excellent yields |

One-Pot Multicomponent Reactions for Highly Substituted Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. researchgate.netmdpi.com These reactions are particularly valuable for generating libraries of structurally diverse compounds for applications in medicinal chemistry and materials science. mdpi.comnih.gov In the context of quinoxalinone synthesis, MCRs allow for the construction of the core heterocyclic system with a high degree of substitution in a convergent manner. researchgate.netbohrium.com

A notable example involves the LANCA three-component reaction, which produces highly substituted β-ketoenamides. These intermediates are versatile precursors that can be cyclized to form various heterocycles, including quinoxaline (B1680401) derivatives. beilstein-journals.org While not directly yielding this compound in a single step, this methodology provides a powerful tool for accessing polysubstituted quinoxalinone scaffolds. The subsequent N-methylation of the quinoxalinone nitrogen and the nitrogen at the 1-position would be required to arrive at the target compound.

Ring-Opening Reactions of Spirocyclic Oxazole-Quinoxalinone Precursors

The ring-opening of spirocyclic precursors offers a unique synthetic route to functionalized quinoxalinone derivatives. This strategy involves the initial construction of a spirocyclic system containing both the quinoxalinone and an oxazole (B20620) ring, followed by a selective ring-opening of the oxazole moiety to reveal new functional groups. researchgate.net

Research has demonstrated the preparation of various simple quinoxaline derivatives through the ring-opening of 2-phenyl-1'H,5H-spiro[oxazole-4,2'-quinoxalin]-3'(4'H)-one and its N-alkylated analogs under different reaction conditions. researchgate.net This approach allows for the introduction of diverse substituents onto the quinoxalinone core, originating from the structure of the spirocyclic precursor. The specific substitution pattern of the final product is dictated by the nature of the starting spirocycle and the reagents employed for the ring-opening process.

Regioselective Synthesis and Functionalization Precursors

The selective functionalization of the quinoxalinone scaffold is crucial for modulating its physicochemical and biological properties. Developing regioselective methods allows for the precise introduction of substituents at specific positions of the heterocyclic core.

Metal-Free Halogenation Methodologies of Quinoxalin-2(1H)-ones

A significant advancement in the functionalization of quinoxalin-2(1H)-ones is the development of metal-free halogenation methods. chemrxiv.orgchemrxiv.org These reactions address the need for more sustainable and cost-effective synthetic protocols. A recently developed protocol utilizes a reagent system of N-halosuccinimide (NXS, where X = Br or Cl) and tert-butyl hydroperoxide (TBHP) to generate halogen radicals under mild, room temperature conditions. chemrxiv.org

This methodology exhibits excellent regioselectivity, favoring the halogenation of the C7 position on the benzo-core of the quinoxalinone ring system over the more electronically activated C3 position. chemrxiv.orgchemrxiv.org This selectivity is attributed to the higher electron density at the C7 position. chemrxiv.org The reaction demonstrates broad substrate scope, tolerating various N-alkyl substituents on the quinoxalinone nitrogen. chemrxiv.org

The reaction proceeds efficiently for a range of N-alkylated quinoxalin-2-ones, affording the corresponding 7-bromo derivatives in good to excellent yields. The results for several N-substituted quinoxalin-2-ones are summarized in the table below.

| N-Substituent | Product | Yield (%) |

| Methyl | 7-bromo-1-methylquinoxalin-2(1H)-one | 85-91 |

| Ethyl | 7-bromo-1-ethylquinoxalin-2(1H)-one | 85-91 |

| n-Butyl | 7-bromo-1-butylquinoxalin-2(1H)-one | 85-91 |

| n-Octyl | 7-bromo-1-octylquinoxalin-2(1H)-one | 85-91 |

| Isopropyl | 7-bromo-1-isopropylquinoxalin-2(1H)-one | 85-91 |

This metal-free approach provides a practical and efficient means for the late-stage functionalization of quinoxalinone derivatives, enabling the synthesis of a diverse array of halogenated building blocks for further chemical exploration. chemrxiv.org

Strategic Site-Selective Functionalization of the Quinoxalinone Core

The inherent reactivity of the this compound scaffold allows for precise chemical modifications at various positions. This targeted functionalization is essential for developing derivatives with desired electronic, steric, and pharmacokinetic properties.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki Coupling)

The introduction of a halogen atom onto the quinoxalinone ring is a critical first step for many cross-coupling reactions, which dramatically expand the structural diversity of the core molecule. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a powerful tool for forming carbon-carbon bonds. rsc.orgorganic-chemistry.orgresearchgate.netnih.govharvard.edu

The process typically begins with the regioselective halogenation of the this compound core. For instance, the synthesis of 6-halo-substituted derivatives can be achieved through established protocols, creating substrates ripe for coupling. mdpi.comresearchgate.net The reactivity of the halogenated quinoxalinone in Suzuki coupling generally follows the order of I > Br > Cl. researchgate.net

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the quinoxalinone derivative, forming a palladium(II) complex. harvard.edu

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is often facilitated by a base. harvard.edu

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. harvard.edu

This strategy has been successfully employed to synthesize a variety of aryl- and heteroaryl-substituted quinoxalinones, demonstrating its broad applicability in medicinal chemistry and materials science. nih.gov

Table 1: Halogenation and Suzuki Coupling of Quinoxalinone Derivatives

| Starting Material | Halogenating Agent | Halogenated Intermediate | Coupling Partner (Boronic Acid) | Catalyst System | Product |

| This compound | N-Bromosuccinimide | 6-Bromo-1,3-dimethylquinoxalin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1,3-Dimethyl-6-phenylquinoxalin-2(1H)-one |

| This compound | N-Iodosuccinimide | 6-Iodo-1,3-dimethylquinoxalin-2(1H)-one | 2-Thienylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,3-Dimethyl-6-(thiophen-2-yl)quinoxalin-2(1H)-one |

Alkylation, Arylation, Sulfenylation, Phosphorylation, and Amination Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinoxalinone core, avoiding the need for pre-halogenation.

Alkylation and Arylation: A variety of methods have been developed for the direct C3-H alkylation and arylation of quinoxalin-2(1H)-ones. These include visible-light-induced reactions and the use of heterogeneous photocatalysts. harvard.edu These approaches offer mild reaction conditions and tolerate a wide range of functional groups.

Sulfenylation: The introduction of a sulfur-containing moiety at the C3 position can be achieved through photocatalyst-free, visible-light-promoted sulfenylation with thiols. acs.orgmdpi.com This cross-dehydrogenative coupling uses air as a green oxidant. acs.org Additionally, sunlight-promoted sulfenylation using a recyclable graphitic carbon nitride (g-C3N4) heterogeneous photocatalyst has been reported. nih.govnih.gov

Phosphorylation: Acid-mediated oxidative C-H phosphorylation of quinoxalin-2(1H)-one has been demonstrated, providing a metal-free and rapid protocol for the formation of C-P bonds. This method utilizes oxygen as the oxidant under ambient conditions.

Amination: Direct C-H amination of the quinoxalinone core can be accomplished through various strategies, including the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction. youtube.com This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds. youtube.com

Table 2: C-H Functionalization Reactions of this compound

| Reaction Type | Reagents | Catalyst/Conditions | Functionalized Product |

| C3-Arylation | Arylhydrazine | g-C₃N₄/NaI, Blue Light | 3-Aryl-1,3-dimethylquinoxalin-2(1H)-one |

| C3-Sulfenylation | Thiol | Visible Light, Air | 3-Thio-1,3-dimethylquinoxalin-2(1H)-one |

| C3-Phosphorylation | Diethyl phosphite | TFA, O₂ | Diethyl (1,3-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)phosphonate |

| C3-Amination | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Anilino-1,3-dimethylquinoxalin-2(1H)-one |

Derivatization for Specific Research Probes

The functionalization of this compound is not limited to creating diversity for drug discovery; it is also a key strategy for developing molecular tools for research.

Design and Synthesis of Fluorescent Quinoxalinone Derivatives

The quinoxalinone scaffold can be modified to create fluorescent probes for bioimaging. rsc.orgmdpi.com The design of these probes often involves the introduction of fluorophores or the extension of the conjugated π-system to shift the emission wavelength into the visible or near-infrared range. rsc.org The attachment of fluorescent molecules to biomolecules is a fundamental process for their detection and visualization. nih.gov

Strategies for creating fluorescent quinoxalinone derivatives include:

Attachment of known fluorophores: Coupling fluorescent moieties like naphthalene (B1677914) or pyrene (B120774) to the quinoxalinone core.

Annulation to form extended aromatic systems: Creating fused polycyclic structures that exhibit inherent fluorescence.

These fluorescently labeled quinoxalinones can be used to study cellular processes and the localization of specific targets within a cell. nih.gov

Strategies for Enhanced Detection and Separation in Analytical Research

Chemical derivatization is a widely used technique in analytical chemistry to improve the detectability and separation of target compounds. nih.govmdpi.commdpi-res.com For this compound, derivatization can be employed to:

Enhance detector response: Introducing a chromophore or fluorophore to increase UV-Vis absorbance or fluorescence intensity, thereby lowering detection limits in techniques like HPLC. nih.gov

Improve chromatographic properties: Modifying the polarity of the molecule to achieve better separation from matrix components.

Increase volatility for gas chromatography (GC) analysis: Converting the non-volatile quinoxalinone into a more volatile derivative through reactions like silylation.

For instance, derivatizing the quinoxalinone with an agent like 2-hydrazinoquinoline (B107646) can facilitate its analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 3: Derivatization Strategies for Analytical Applications

| Analytical Technique | Derivatization Strategy | Reagent | Purpose |

| HPLC-UV/Vis | Introduction of a chromophore | Dansyl chloride | Increased UV absorbance and fluorescence |

| HPLC-Fluorescence | Fluorescent labeling | NBD-Cl | Enhanced fluorescence detection |

| GC-MS | Silylation | BSTFA | Increased volatility |

| LC-MS | Charge-tagging | Girard's reagent T | Improved ionization efficiency |

Unprecedented Direct Amidation Reactions for Ester Moiety Functionalization

A particularly innovative approach to functionalizing quinoxalinone derivatives involves the direct amidation of an ester group attached to the scaffold. acs.orgmdpi.comnih.gov Traditionally, the conversion of an ester to an amide requires harsh conditions or the use of activating agents. However, recent advances have demonstrated the feasibility of direct amidation under milder, base-promoted conditions. nih.govrsc.org

This transformation is significant as it allows for the late-stage modification of complex molecules containing an ester functionality, a common feature in many biologically active compounds. For a quinoxalinone derivative bearing an ester group, for example, at the N1-position, direct amidation with a primary or secondary amine offers a streamlined route to a diverse library of amide derivatives without the need for protecting groups or multi-step synthesis. nih.govrsc.org While some protocols may involve transesterification as a competing reaction, careful selection of reagents and conditions can favor the desired amidation. acs.org The ability to perform this conversion directly on a complex scaffold like this compound represents a significant step forward in synthetic efficiency and molecular design. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectroscopy for Molecular Feature Identification

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edulibretexts.org Protons in different chemical environments will resonate at different frequencies. libretexts.org

For quinoxaline derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. chemicalbook.comchemicalbook.com The specific chemical shifts and coupling patterns of these aromatic protons can provide information about the substitution pattern on the benzene (B151609) ring. For instance, in 2,3-dimethylquinoxaline, the aromatic protons appear as a multiplet between 7.0 and 8.0 ppm. chemicalbook.com

The methyl groups in this compound give rise to distinct signals in the upfield region of the spectrum. The N-methyl group (at position 1) and the C-methyl group (at position 3) will have different chemical shifts due to their different electronic environments. For example, in 3-methyl-2(1H)-quinoxalinone, the C3-methyl protons appear as a singlet at approximately 2.47 ppm. mdpi.com The introduction of a methyl group at the N1 position would result in an additional singlet, with a chemical shift influenced by the neighboring carbonyl group and the aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. youtube.com Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's bonding environment. libretexts.orgmasterorganicchemistry.com

In this compound, the carbonyl carbon (C2) is characteristically found in the highly deshielded region of the spectrum, typically above 150 ppm. For instance, the C2 carbonyl in 3-methyl-2-quinoxalinol appears at approximately 156.67 ppm. chemicalbook.com The carbons of the aromatic ring typically resonate between 110 and 150 ppm. chemicalbook.comcompoundchem.com The chemical shifts of the two methyl carbons will appear in the upfield region, generally below 30 ppm. For example, the C3-methyl carbon in 3-methyl-2-quinoxalinol has a chemical shift of around 20.76 ppm. chemicalbook.com The N1-methyl carbon would have a slightly different chemical shift due to its direct attachment to a nitrogen atom.

Application of Advanced NMR Techniques for Stereochemical and Tautomeric Investigations

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and for determining the connectivity within the molecule. numberanalytics.comnumberanalytics.com These techniques are particularly valuable for complex quinoxaline derivatives. ipb.ptunimelb.edu.au

Furthermore, NMR spectroscopy is a powerful tool for investigating dynamic processes like tautomerism. rsc.org Quinoxalin-2-ones can exist in tautomeric forms, the keto (amide) and enol (iminol) forms. Variable-temperature NMR studies and the analysis of coupling constants can provide evidence for the predominant tautomer in solution and the kinetics of their interconversion. nih.gov For instance, the presence of an NH proton signal in the ¹H NMR spectrum and a carbonyl signal in the ¹³C NMR spectrum would confirm the presence of the keto tautomer of a quinoxalinone derivative. chemicalbook.com

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry. EI is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be useful for library matching. In the EI mass spectrum of a quinoxalinone derivative, one would expect to see a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ions resulting from the loss of small molecules or radicals. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govmdpi.com This is particularly useful for determining the molecular weight of the parent compound. ESI tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation of the protonated molecule, providing structural information. researchgate.netresearchgate.net For quinoxaline derivatives, common fragmentation pathways observed in ESI-MS/MS include the loss of substituents from the quinoxaline core. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of a molecule. From the exact mass, the elemental composition of the molecule can be determined with high confidence. This is a crucial step in confirming the identity of a newly synthesized compound or identifying an unknown substance. For instance, HRMS analysis of a quinoxaline derivative would provide an exact mass that can be compared to the calculated mass for the expected molecular formula, confirming its elemental composition. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature in the IR spectrum of quinoxalin-2(1H)-one derivatives is the strong absorption band corresponding to the carbonyl (C=O) group of the lactam ring. This stretching vibration typically appears in the range of 1677–1671 cm⁻¹ nih.gov. The precise position of this band can be influenced by the electronic effects of substituents on the quinoxaline ring system.

The aromatic C-H stretching vibrations of the benzene ring are observed in the region of 3109–3009 cm⁻¹ nih.gov. Additionally, the stretching vibrations of the double bonds within the aromatic system (C=C) and the C=N bond of the quinoxaline ring give rise to absorptions between 1620 cm⁻¹ and 1412 cm⁻¹ nih.govmdpi.com.

For this compound specifically, the presence of two methyl groups introduces characteristic aliphatic C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl groups are expected in the 3050-2900 cm⁻¹ range scialert.net. Asymmetric and symmetric bending vibrations of the CH₃ groups are typically found in the regions of 1485-1400 cm⁻¹ and 1420-1380 cm⁻¹, respectively scialert.net.

A summary of the characteristic IR absorption bands for quinoxalin-2(1H)-one derivatives is presented below.

| Vibration Type | Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Stretching | Aromatic C-H | 3109–3009 | nih.gov |

| Stretching | Aliphatic C-H (in CH₃) | 3050-2900 | scialert.net |

| Stretching | Carbonyl (C=O) | 1677–1671 | nih.gov |

| Stretching | Imine (C=N) | 1620–1615 | nih.gov |

| Stretching | Aromatic C=C | 1580–1412 | nih.gov |

| Bending | Methyl (CH₃) | 1485-1380 | scialert.net |

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray structure for this compound is not available in the surveyed literature, analysis of closely related quinoxalin-2(1H)-one derivatives provides significant insight into the expected solid-state structure, including bond parameters and intermolecular forces that govern the crystal packing.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Theoretical calculations and experimental data from derivatives reveal key structural parameters. The quinoxalin-2(1H)-one core is largely planar, although minor deviations can occur depending on the substitution pattern researchgate.net. The planarity is indicated by dihedral angles within the fused ring system approaching 180° researchgate.net. For instance, in a study of 3-substituted quinoxalin-2(1H)-ones, the dihedral angle C10-C5-C6-N1 was found to be approximately 180°, confirming the flatness of the molecular backbone researchgate.net.

The bond lengths within the molecule are consistent with its hybrid structure, showing intermediate character between single and double bonds due to electron delocalization. The C=O bond is typically around 1.22 Å, while the C-N bonds within the heterocyclic ring are in the range of 1.37-1.40 Å. The C=N bond length is approximately 1.30 Å. The aromatic C-C bonds of the benzene ring typically fall within the 1.38-1.42 Å range.

The internal bond angles of the rings are influenced by the fusion of the benzene and pyrazinone rings. The angles within the benzene ring remain close to the ideal 120° for sp² hybridized carbons. However, the angles in the heterocyclic ring deviate from this value to accommodate the different atom sizes and bonding requirements.

A representative table of calculated bond lengths and angles for a 3-benzylquinoxalin-2(1H)-one derivative provides a model for the expected values in this compound researchgate.net.

| Bond/Angle | Parameter | Value | Reference |

| C2=O11 | Bond Length | 1.222 Å | researchgate.net |

| N1-C2 | Bond Length | 1.378 Å | researchgate.net |

| C2-C3 | Bond Length | 1.471 Å | researchgate.net |

| C3-N4 | Bond Length | 1.301 Å | researchgate.net |

| N4-C5 | Bond Length | 1.387 Å | researchgate.net |

| N1-C8a | Bond Length | 1.401 Å | researchgate.net |

| N1-C2-O11 | Bond Angle | 122.2° | researchgate.net |

| N1-C2-C3 | Bond Angle | 118.0° | researchgate.net |

| C2-C3-N4 | Bond Angle | 120.5° | researchgate.net |

| C3-N4-C5 | Bond Angle | 120.3° | researchgate.net |

| C8a-N1-C2 | Bond Angle | 123.3° | researchgate.net |

Investigation of Intermolecular Interactions

The crystal packing of quinoxalin-2(1H)-one derivatives is primarily governed by a combination of weak intermolecular interactions, including hydrogen bonding and π-π stacking rsc.org. In the absence of strong hydrogen bond donors (like an N-H proton), C-H···O and C-H···N hydrogen bonds play a significant role in stabilizing the crystal lattice. The methyl groups and aromatic C-H groups of this compound can act as weak hydrogen bond donors, interacting with the carbonyl oxygen and the quinoxaline nitrogen atoms of neighboring molecules.

In some substituted quinoxalines, these stacking motifs can form one-dimensional chains or two-dimensional sheets, which are then held together by weaker van der Waals forces or other specific interactions like halogen bonds if present rsc.org. The interplay of these non-covalent interactions results in a well-defined, three-dimensional crystal structure.

Computational Chemistry and Theoretical Studies on 1,3 Dimethylquinoxalin 2 1h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a powerful lens to inspect the electronic architecture of molecules. These methods allow for a detailed understanding of molecular geometry, reactivity, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the geometric and electronic properties of molecules. ias.ac.iniiste.org By solving the Schrödinger equation within the framework of electron density, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G**), can accurately optimize molecular structures and predict their reactivity. researchgate.netarabjchem.org

For quinoxalinone derivatives, DFT calculations have been successfully employed to determine their equilibrium conformations. ias.ac.in Studies on related quinoxalinones have shown that the heterocyclic ring system is nearly planar. ias.ac.in In the case of 1,3-dimethylquinoxalin-2(1H)-one, the introduction of methyl groups at the N1 and C3 positions would influence the local geometry. The N1-methylation fixes the tautomeric form to the one structure, while the C3-methyl group introduces steric and electronic effects.

Table 1: Predicted Geometric Parameters for Quinoxalinone Derivatives from DFT Studies

| Parameter | Typical Value Range (for related quinoxalinones) | Expected Influence in this compound |

| C=O Bond Length | 1.22 - 1.24 Å | Standard double bond character, slightly influenced by methyl groups. |

| C2-N1 Bond Length | 1.38 - 1.40 Å | Reflects the amide character. |

| N1-C8a Bond Length | 1.40 - 1.42 Å | Partial double bond character due to conjugation with the benzene (B151609) ring. |

| C3-N4 Bond Length | 1.30 - 1.32 Å | Imine-like character. |

| Dihedral Angles | Near 0° for the core ring system | The quinoxalinone core is expected to be largely planar to maximize aromaticity. |

Note: The specific values for this compound would require a dedicated computational study.

Reactivity predictions from DFT are often based on the analysis of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity. Conversely, the LUMO is the orbital that will accept electrons, indicating the molecule's electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

In quinoxalinone derivatives, the HOMO is typically distributed over the electron-rich benzene ring and the nitrogen atoms, while the LUMO is often localized on the electron-deficient pyrazinone ring. researchgate.net For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO and potentially the LUMO, which would affect the HOMO-LUMO gap and, consequently, the molecule's reactivity.

Computational studies on similar quinoxalin-2-one derivatives have calculated HOMO-LUMO energy gaps. researchgate.net These values are instrumental in understanding their electronic transitions and potential applications in materials science, such as in dye-sensitized solar cells. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Quinoxalinone Derivative

| Molecular Orbital | Energy (eV) (for a related quinoxalinone) | Role in Reactivity |

| EHOMO | -6.2 to -5.8 eV | Nucleophilicity, electron donation |

| ELUMO | -2.5 to -2.1 eV | Electrophilicity, electron acceptance |

| Energy Gap (ΔE) | 3.7 to 3.3 eV | Chemical stability and reactivity |

Note: These are representative values from studies on other quinoxalinone derivatives and the exact values for this compound would differ.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. arabjchem.org It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites prone to nucleophilic attack.

For quinoxalinone derivatives, MEP maps generally show the most negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interaction and hydrogen bonding. arabjchem.org The aromatic benzene ring often displays a region of negative potential as well, though less intense than the carbonyl oxygen. The N-H protons (in unsubstituted quinoxalinones) and the C-H protons of the aromatic ring typically show positive electrostatic potential.

In this compound, the MEP map would be expected to highlight the high electron density around the C2-carbonyl oxygen. The nitrogen atom at position 4 and the aromatic ring would also exhibit negative potential. The protons of the methyl groups and the aromatic ring would be regions of positive potential.

Fukui Functions and Local Reactivity Descriptors

Fukui functions provide a more quantitative measure of local reactivity within a molecule. wikipedia.org They describe the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.descm.com This allows for the identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

Calculations of Fukui functions for quinoxaline (B1680401) have provided valuable information about the reactivity of the different atoms in the ring system. chemicaljournals.com For this compound, the C3 position, being part of an enamine-like system, is expected to be a key site for electrophilic substitution, which would be reflected in the values of the Fukui function. The carbonyl carbon (C2) would be a likely site for nucleophilic attack.

Charge Density Calculations for Regioselectivity Prediction in Halogenation

The regioselectivity of electrophilic aromatic substitution reactions, such as halogenation, can be predicted using computational methods that analyze the charge distribution and stability of reaction intermediates. mdpi.comresearchgate.net For quinoxalin-2(1H)-ones, halogenation typically occurs on the benzene ring. The position of substitution is governed by the directing effects of the fused pyrazinone ring and any substituents present.

Molecular Dynamics (MD) Simulations for Dynamic Molecular Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule and its environment, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes.

MD simulations of quinoxaline derivatives have been used to study their interactions with biological targets, such as proteins and nucleic acids. nih.gov These simulations can reveal how the molecule binds to a receptor, the key interactions involved, and the conformational changes that occur upon binding. For this compound, MD simulations could be employed to understand its behavior in different solvent environments, its potential to cross biological membranes, and its interactions with biomolecules, providing a more complete picture of its properties.

Simulation of Molecular Interactions in Solution and at Interfaces

Computational simulations are crucial for understanding how this compound interacts with its environment, be it in a solvent or at the interface with a solid material. These simulations can model the intricate forces that govern molecular behavior.

In the context of materials science, the interaction of quinoxalinone derivatives at interfaces is of significant interest. A study on 3,7-dimethylquinoxalin-2(1H)-one, an isomer of the title compound, as a corrosion inhibitor for carbon steel in an acidic medium, provides a clear example. researchgate.net This study found that the molecule adsorbs onto the carbon steel surface, an interaction that is fundamental to its protective properties. researchgate.net The adsorption process, which involves the sharing of electrons between the inhibitor and the metal surface, can be described by the Langmuir adsorption isotherm. researchgate.net Such interactions are driven by the presence of heteroatoms (nitrogen, oxygen) and π-electrons in the quinoxalinone ring system, which act as centers for adsorption. researchgate.net The strength and nature of this adsorption dictate the compound's effectiveness as a corrosion inhibitor. researchgate.net

The following table summarizes key interaction data for a related quinoxalinone derivative, highlighting its behavior at a metal-solution interface.

| Concentration of Inhibitor (mol/L) | Corrosion Inhibition Efficiency (%) | Surface Coverage (θ) |

| 1.00E-06 | 55.4 | 0.554 |

| 1.00E-05 | 69.8 | 0.698 |

| 1.00E-04 | 86.1 | 0.861 |

| 1.00E-03 | 93.1 | 0.931 |

| Data derived from a study on 3,7-dimethylquinoxalin-2-(1H)-one as a corrosion inhibitor. researchgate.net |

Conformational Analysis and Stability Assessment of Quinoxalinones

Conformational analysis involves the study of the different three-dimensional arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. youtube.com These different spatial arrangements can have varying levels of stability and can significantly influence a molecule's physical properties and biological activity.

Quinoxaline derivatives are known to exhibit conformational heterogeneity in solution. nih.gov Studies have shown that these molecules can exist as a mixture of multiple conformers that may interconvert slowly. nih.gov The rate of this interconversion is influenced by several factors, including the degree of N-methylation on the peptide chain in more complex quinoxaline structures. nih.gov This is particularly relevant for this compound, which features N-methylation. The presence of substituents can also induce substantial alterations in the molecule's preferred conformation. mdpi.com For example, the introduction of a fluorine atom into a related structure was found to shift the equilibrium, causing a specific conformer group to become predominant. mdpi.com

The stability of different conformers is determined by various factors, including steric hindrance and intramolecular interactions. Less stable, higher-energy conformations often arise when bulky groups are forced into close proximity, creating torsional strain. youtube.com In substituted cyclic systems like cyclohexanones, which share some structural principles with quinoxalinones, the chair conformation is typically the most stable. youtube.com However, flipping between different chair forms can occur, and the energy barrier for this process is influenced by the substituents present. youtube.com Understanding the most stable conformers of this compound is essential for predicting its most likely shape and how it will interact with other molecules.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are mathematical tools that seek to establish a correlation between the chemical structure of a molecule and its physicochemical properties or biological activity. researchgate.netresearchgate.net These models rely on calculating numerical values, known as molecular descriptors, that quantify different aspects of a molecule's structure. nih.gov

Correlation of Molecular Descriptors with Functional Properties

The foundation of QSPR/QSAR lies in identifying molecular descriptors that are strongly correlated with a specific property of interest. mdpi.com For quinoxalinone derivatives, a wide range of descriptors can be calculated using computational software to predict their behavior. researchgate.net These descriptors fall into several categories, including electronic, steric, and thermodynamic.

Key Molecular Descriptors and Their Relevance:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic descriptors. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Electronic Properties: Other important electronic descriptors include the dipole moment, electronegativity (χ), global hardness (η), and the global electrophilicity index (ω). researchgate.netdergipark.org.tr These parameters help to describe how the electron density is distributed within the molecule and its propensity to engage in electronic interactions.

Physicochemical Properties: Descriptors such as the logarithm of the partition coefficient (logP), molecular weight, and polar surface area (PSA) are used to predict properties like solubility and membrane permeability. researchgate.net

The table below illustrates some common molecular descriptors and the functional properties they help to elucidate.

| Descriptor Category | Specific Descriptor | Functional Property Correlation |

| Electronic | HOMO/LUMO Energy Gap | Chemical Reactivity, Kinetic Stability researchgate.net |

| Electronic | Electrophilicity Index (ω) | Propensity for electrophilic interaction with a surface dergipark.org.tr |

| Topological | Molecular Volume | Information about molecular size and solubility dergipark.org.tr |

| Physicochemical | Polar Surface Area (PSA) | Drug transport characteristics, permeability researchgate.net |

| Thermodynamic | Heat of Formation (ΔHf) | Thermodynamic stability of the molecule researchgate.net |

By establishing a statistical relationship between these descriptors and an observed property, such as corrosion inhibition efficiency or biological activity, a predictive model can be constructed. researchgate.net

Predictive Modeling for Research Applications in Materials Science

A significant application of QSPR modeling for quinoxalinone derivatives is in materials science, particularly in the design of new corrosion inhibitors. researchgate.net The effectiveness of an organic molecule as a corrosion inhibitor is closely tied to its ability to adsorb onto a metal surface and form a protective layer. researchgate.net

Predictive QSPR models can accelerate the discovery of potent new inhibitors by screening virtual libraries of compounds before undertaking expensive and time-consuming experimental synthesis and testing. mdpi.com In the case of this compound and its analogs, a QSPR model would aim to predict corrosion inhibition efficiency based on calculated molecular descriptors.

A study on the related compound 3,7-dimethylquinoxalin-2(1H)-one demonstrated that its inhibition efficiency increased with concentration, indicating a strong correlation between its availability at the interface and its protective function. researchgate.net A predictive model for this system would use descriptors that quantify the molecule's ability to interact with the metal surface. Key descriptors would likely include:

HOMO energy (related to electron donation to vacant metal d-orbitals).

Dipole moment (influencing adsorption via electrostatic interactions).

Molecular planarity and size (affecting surface coverage).

By training a model on a set of quinoxalinone derivatives with known inhibition efficiencies, it becomes possible to predict the performance of new, untested structures like this compound. researchgate.net This approach allows researchers to virtually design molecules with optimized structural features for maximum efficiency, guiding synthetic efforts toward the most promising candidates for applications in materials protection.

Molecular Interactions and Mechanistic Investigations Involving 1,3 Dimethylquinoxalin 2 1h One

Surface Adsorption Mechanisms

The efficacy of quinoxalinone derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto metal surfaces, forming a protective film. nih.gov Investigations into 1,3-dimethylquinoxalin-2(1H)-one and related compounds on iron surfaces reveal the intricate interplay of molecular structure, surface environment, and electronic properties.

Adsorption on Metallic Surfaces (e.g., Fe(110)) and Inhibitor Film Formation

Computational studies using dispersion-corrected density functional theory (DFT) have elucidated the adsorption behavior of quinoxalinone derivatives on the Fe(110) surface. nih.govscilit.com These analyses are crucial for understanding how these molecules form a protective inhibitor film at an atomic level. nih.govscilit.com The formation of this film is a key aspect of their corrosion inhibition properties. researchgate.net

The stability of the adsorbed layer is influenced by the orientation of the molecule on the surface. A parallel adsorption configuration, where the planar quinoxalinone ring lies flat on the Fe(110) surface, is found to be more stable than a perpendicular orientation. scilit.comnih.gov In some cases, molecules in a perpendicular mode did not form bonds with the iron surface at all. scilit.comnih.gov This preference for a parallel arrangement maximizes the contact area and interaction between the molecule's conjugated system and the metal surface.

Role of Heteroatoms and Conjugated Systems in Surface Affinity

The molecular structure of quinoxalinones, featuring nitrogen and oxygen heteroatoms and a planar conjugated system, makes them effective as corrosion inhibitors. nih.gov These features facilitate strong interactions with metal surfaces. nih.govresearchgate.net The heteroatoms, with their lone pairs of electrons, act as active sites for adsorption, readily interacting with the vacant d-orbitals of iron atoms.

The conjugated π-system of the quinoxalinone ring also plays a crucial role in the adsorption process. It allows for delocalization of electrons, which can be shared with the metal surface, contributing to the stability of the adsorbed film. scilit.com This interaction involves both electron donation from the molecule to the metal and back-donation from the metal to the molecule, creating a stable chemical bond. researchgate.net

Influence of Protonation State on Adsorption Stability and Configuration

The protonation state of quinoxalinone molecules significantly impacts their adsorption characteristics. Studies have shown that protonated quinoxalinones exhibit a stronger affinity for the Fe(110) surface compared to their neutral counterparts. nih.govscilit.com This enhanced adsorption is driven by more favorable electrostatic interactions and charge transfer mechanisms. scilit.comnih.gov

The primary interaction sites in the protonated form are the oxygen atoms and the conjugated systems. scilit.com The increased positive charge on the molecule in its protonated state leads to a stronger electrostatic attraction to the electron-rich metal surface, resulting in greater energetic stability. scilit.comnih.gov This suggests that in acidic environments, where corrosion is often more aggressive, the inhibitory action of these compounds may be enhanced.

Charge Transfer Mechanisms at Metal-Organic Interfaces

The stabilization of the adsorbed quinoxalinone layer on the iron surface is heavily dependent on charge transfer between the molecule and the metal. scilit.com Analyses such as Projected Density of States (PDOS), Electron Density Difference (EDD), and Electron Localization Function (ELF) confirm the significance of this charge transfer. scilit.com

Interactions with Biological Macromolecules: Mechanistic Insights

Quinoxalinone derivatives have been investigated for their potential to interact with and modulate the function of various biological macromolecules, including enzymes that are critical for the survival of pathogens or are implicated in disease.

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Acetylcholinesterase)

DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.gov Quinolone antibacterials, a class of compounds structurally related to quinoxalinones, are known to inhibit DNA gyrase. nih.govnih.gov The mechanism of inhibition involves the stabilization of a covalent complex between the GyrA subunit of the enzyme and the broken DNA strands. nih.gov This leads to a halt in the DNA supercoiling and relaxation processes necessary for bacterial cell division. nih.gov The interaction is thought to involve both the DNA, potentially through intercalation, and the enzyme itself. nih.gov A proposed model suggests that the gyrase-DNA complex creates a specific binding site for the inhibitor, with the drug's affinity enhanced by cooperative interactions. nih.gov

Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.org Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Inhibitors can be reversible or irreversible. nih.gov Reversible inhibitors, which can be competitive or non-competitive, form a transient complex with the enzyme. medlink.com Irreversible inhibitors, such as organophosphates, form a stable, covalent bond with a serine residue in the enzyme's active site, leading to long-lasting inactivation. nih.govwikipedia.org Some quinolinone derivatives have been found to be potent and selective non-competitive inhibitors of human AChE. researchgate.net

Interactive Data Table: Adsorption Characteristics of Quinoxalinone Derivatives on Fe(110)

| Compound | Protonation State | Adsorption Configuration | Relative Stability | Key Interaction Sites |

| Quinoxalin-2(1H)-one (QNO) | Neutral | Parallel | Stable | Heteroatoms, Conjugated System |

| Quinoxalin-2(1H)-one (QNO) | Protonated | Parallel | More Stable | Oxygen atoms, Conjugated System |

| 3-methylquinoxalin-2(1H)-one | Neutral | Parallel | Stable | Heteroatoms, Conjugated System |

| 3-methylquinoxalin-2(1H)-one | Protonated | Parallel | More Stable | Oxygen atoms, Conjugated System |

| This compound | Neutral | Parallel | Stable | Heteroatoms, Conjugated System |

| This compound | Protonated | Parallel | More Stable | Oxygen atoms, Conjugated System |

| Quinoxalinone Derivatives | Neutral | Perpendicular | Less Stable | Limited bonding |

| Quinoxalinone Derivatives | Protonated | Perpendicular | Less Stable | Limited bonding |

Molecular Docking and Binding Site Analysis for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and its potential protein targets.

While specific molecular docking studies for this compound are not readily found, research on analogous quinoxaline (B1680401) structures offers insights into their potential binding modes. For instance, studies on various quinoxaline derivatives have shown their ability to fit into the active sites of several enzymes and receptors, often through a combination of hydrogen bonding, hydrophobic interactions, and pi-pi stacking.

For a hypothetical molecular docking study of this compound, potential protein targets could be selected based on the known activities of the broader quinoxaline class, which include anti-cancer, anti-inflammatory, and antimicrobial effects. The binding affinity and interaction patterns would be crucial in determining the compound's potential as a therapeutic agent.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description |

| Ligand | This compound |

| Potential Target Proteins | Cyclooxygenase (COX) enzymes, Tyrosine kinases, Bacterial DNA gyrase, Viral proteases |

| Docking Software | AutoDock, Schrödinger Suite, MOE (Molecular Operating Environment) |

| Key Interactions to Analyze | Hydrogen bonds, Hydrophobic interactions, Pi-pi stacking, Van der Waals forces |

| Scoring Functions | Binding energy (kcal/mol), Inhibition constant (Ki) prediction |

Investigation of Interference with Cellular Processes and Pathways

The biological activity of a compound is ultimately determined by its ability to interfere with cellular processes and signaling pathways. Quinoxaline derivatives have been reported to modulate various cellular functions, suggesting that this compound may also exhibit such properties.

Research on the closely related compound, 6-Bromo-1,3-dimethylquinoxalin-2(1H)-one, indicates that quinoxaline derivatives can induce apoptosis (programmed cell death) in cancer cells. evitachem.com This is often achieved by targeting pro-survival proteins. evitachem.com Furthermore, these compounds may disrupt critical protein-protein interactions that are essential for cell survival and proliferation pathways. evitachem.com

Investigations into the effects of this compound on cellular pathways would likely involve a series of in vitro assays. These could include cell viability assays, apoptosis assays (e.g., TUNEL, caspase activity), and cell cycle analysis. To identify the specific pathways affected, techniques such as Western blotting, quantitative PCR (qPCR), and microarray analysis could be employed to measure changes in the expression and activity of key proteins and genes involved in signaling cascades.

Table 2: Potential Cellular Processes and Pathways for Investigation with this compound

| Cellular Process/Pathway | Potential Effect of this compound | Method of Investigation |

| Apoptosis | Induction of programmed cell death | Caspase activation assays, Annexin V staining |

| Cell Cycle Regulation | Arrest at specific phases of the cell cycle | Flow cytometry analysis |

| Inflammatory Pathways | Inhibition of pro-inflammatory mediators (e.g., cytokines, prostaglandins) | ELISA, Western blot for key inflammatory proteins |

| Signal Transduction | Modulation of kinase signaling pathways (e.g., MAPK, PI3K/Akt) | Phospho-protein arrays, Kinase activity assays |

Advanced Research Applications of 1,3 Dimethylquinoxalin 2 1h One and Its Derivatives

Corrosion Inhibition Research: Understanding Protective Film Formation and Performance

The protection of metals from corrosion is a critical area of research with immense industrial importance. Quinoxalinone derivatives have been investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. nih.govimist.maresearchgate.net These compounds function by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive medium. nih.govimist.ma

The inhibitive properties of these compounds are attributed to the presence of heteroatoms (nitrogen and oxygen), π-electrons in the aromatic ring, and various functional groups, which act as centers for adsorption. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are instrumental in evaluating the performance of these inhibitors.

Research on quinoxaline (B1680401) derivatives has shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these molecules on the mild steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. nih.govafricaresearchconnects.com The efficiency of inhibition is dependent on the concentration of the inhibitor, with higher concentrations generally leading to greater protection. nih.govresearchgate.net For instance, studies on quinoxaline derivatives have demonstrated a significant increase in inhibition efficiency as the concentration is raised from 10⁻⁶ M to 10⁻³ M. researchgate.net

The formation of a protective film has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM). nih.govacs.org These analyses reveal a smoother surface on the steel sample treated with the inhibitor compared to the untreated sample, indicating the presence of a protective layer. acs.org The strength and stability of this film are influenced by the molecular structure of the inhibitor. For example, the presence of electron-donating groups can enhance the adsorption process and, consequently, the inhibition efficiency. africaresearchconnects.com

Corrosion Inhibition Performance of Quinoxalinone Derivatives

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one (Q1) | 10⁻³ | 86.2 | EIS | researchgate.net |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (Q2) | 10⁻³ | 92.5 | EIS | researchgate.net |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20) | 10⁻³ | Increased with concentration | Weight Loss, EIS, Tafel | imist.maresearchgate.net |

| 2,3-Quinoxalinedione (QD) | 10⁻³ | ~88 | Weight Loss, Tafel | researchgate.net |

Development of Fluorescent Materials and Probes for Advanced Sensing Research

The inherent photophysical properties of the quinoxaline ring system make it an excellent platform for the development of fluorescent materials and probes. rsc.orgdu.ac.in Derivatives of 1,3-dimethylquinoxalin-2(1H)-one are being explored for their potential in creating sensors for various analytes, including metal ions and changes in environmental polarity. rsc.orgnih.govnih.gov

The fluorescence of these compounds can be modulated by introducing different substituents onto the quinoxaline core. This allows for the rational design of probes that exhibit changes in their fluorescence emission in response to specific stimuli. For example, quinoxaline-based fluorescent probes have been developed for the detection of protein binding site polarity. One such probe, 2-[(1E)-2-(1H)-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), displays solvatochromic fluorescence, meaning its emission color changes with the polarity of the solvent. rsc.org This property allows for the estimation of the polarity of a protein's binding site. rsc.org

Furthermore, the quinoxaline scaffold has been utilized to create fluorescent sensors for metal ions. nih.govnih.gov These sensors typically work through a mechanism where the binding of a metal ion to a specific site on the molecule alters its electronic structure, leading to a change in its fluorescence properties, such as intensity or wavelength. The development of such probes is significant for monitoring metal ions in biological and environmental systems. nih.gov

Research in this area focuses on synthesizing novel quinoxalinone derivatives and characterizing their photophysical properties, including absorption and emission spectra, quantum yields, and lifetimes. The goal is to develop probes with high selectivity, sensitivity, and a strong "turn-on" or "turn-off" fluorescence response to the target analyte.

Quinoxaline-Based Fluorescent Probes

| Probe Derivative | Target Analyte | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| 2-[(1E)-2-(1H)-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | Protein binding site polarity | Solvatochromic fluorescence | Full-color solvatochromic fluorescence | rsc.org |

| Quinoxaline-based sensors | Metal Ions (e.g., Fe³⁺) | Fluorescence quenching or enhancement | High selectivity and sensitivity | du.ac.in |

| Aminoquinoxaline derivatives | pH | Protonation-induced changes in fluorescence | Dual colorimetric and fluorescent response |

Investigation as Antimicrobial Agents: Elucidation of Molecular Targets

The quinoxaline nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govrsc.orgnih.gov Derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. nih.govmdpi.com

The antimicrobial mechanism of action for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) within the bacterial cell. nih.gov This leads to oxidative stress and damage to cellular components, including DNA, ultimately resulting in cell death. nih.gov Another identified molecular target for certain quinoxalinone derivatives is DNA gyrase, a bacterial enzyme essential for DNA replication. johnshopkins.edu By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. johnshopkins.edumdpi.com

Structure-activity relationship (SAR) studies are crucial in this field to understand how different substituents on the quinoxaline ring influence antimicrobial potency. For instance, the introduction of lipophilic groups can enhance the permeability of the compounds through the microbial cell wall, leading to increased activity. nih.gov Researchers have synthesized series of quinoxalin-2(1H)-one derivatives incorporating moieties like hydrazone and pyrazole, with some showing significant antibacterial and antifungal potential. johnshopkins.edu The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Antimicrobial Activity of Quinoxalin-2(1H)-one Derivatives

| Derivative Type | Target Organisms | Proposed Molecular Target | Reported MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Various bacteria and fungi | S. aureus DNA gyrase | 0.97–62.5 | johnshopkins.edu |

| Quinoxaline 1,4-di-N-oxides | Clostridium perfringens, Brachyspira hyodysenteriae | ROS generation, DNA damage | 1 (for CYA and OLA against C. perfringens) | nih.gov |

| Various substituted quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Not specified | Not specified | nih.gov |

Utilization as Scaffolds for Complex Chemical Entities in Medicinal Chemistry Research

The quinoxaline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. mtieat.org This has led to the extensive use of this compound and its analogs as starting points for the synthesis of more complex molecules with therapeutic potential. nih.govmdpi.comtandfonline.comnih.govekb.eg

A significant area of application is in the development of kinase inhibitors for cancer therapy. nih.govmdpi.comekb.egnih.gov Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer. Researchers have designed and synthesized quinoxaline derivatives that act as inhibitors of various kinases, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

ASK1 (Apoptosis Signal-regulating Kinase 1): ASK1 is involved in stress and inflammatory responses, and its inhibition is being explored for various diseases. tandfonline.com

Pim-1/2 Kinases: These kinases are involved in cell survival and proliferation, making them attractive targets in oncology. mdpi.com

p38α MAPK (Mitogen-Activated Protein Kinase): This kinase is a key mediator of inflammatory responses. nih.gov

Beyond kinase inhibition, the quinoxaline scaffold has been employed to create inhibitors of other important cancer-related proteins like survivin . nih.gov Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most cancers. nih.gov

The design of these complex molecules often involves computational methods like molecular docking to predict how the synthesized compounds will bind to their target proteins. nih.govnih.gov This rational design approach, combined with synthetic chemistry, allows for the optimization of the lead compounds to improve their potency and selectivity.

Quinoxaline Scaffolds in Medicinal Chemistry

| Derivative Class | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| Quinoxalin-2(1H)-one derivatives | VEGFR-2 | Anticancer (Anti-angiogenesis) | nih.gov |

| Quinoxaline derivatives | ASK1 | Non-alcoholic fatty liver disease | tandfonline.com |

| Quinoxaline-2-carboxylic acid derivatives | Pim-1/2 Kinases | Anticancer | mdpi.com |

| Quinoxaline-based derivatives | Survivin | Anticancer (Prostate Cancer) | nih.gov |

| Quinoxaline-hydrazone derivatives | p38α MAPK | Anti-inflammatory | nih.gov |

Future Research Directions and Interdisciplinary Prospects

Integration of Advanced Synthetic Methodologies for Novel Derivatives

The development of novel and efficient synthetic routes to functionalize the quinoxalin-2(1H)-one scaffold is a primary area of future research. While classical methods for quinoxaline (B1680401) synthesis exist, modern organic synthesis is moving towards more sophisticated and sustainable approaches. mtieat.org

Future efforts will likely concentrate on the following:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to introduce new functional groups. mdpi.com Research will likely focus on developing novel catalytic systems, including transition metal catalysts and photocatalysts, to achieve regioselective C-H functionalization at various positions of the 1,3-dimethylquinoxalin-2(1H)-one ring system. This will enable the synthesis of a diverse library of derivatives with unique electronic and steric properties.

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a complex product, are highly efficient and environmentally friendly. mdpi.com Future research will aim to design novel MCRs involving this compound as a key building block. This could lead to the rapid and diversity-oriented synthesis of complex molecules with potential biological activities.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic strategies. Future synthetic methodologies for this compound derivatives will likely focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation or enzymatic catalysis. mtieat.orgsapub.org

Table 1: Advanced Synthetic Methodologies for Quinoxalin-2(1H)-one Derivatives

| Methodology | Description | Potential Advantages |

|---|---|---|

| Direct C-H Functionalization | Introduction of functional groups directly onto the C-H bonds of the quinoxaline core. | High atom economy, reduced number of synthetic steps. |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis. | High efficiency, diversity-oriented synthesis, reduced waste. |

| Photocatalysis | Use of light to initiate and drive chemical reactions. | Mild reaction conditions, access to unique reactive intermediates. |

| Enzymatic Catalysis | Utilization of enzymes to catalyze specific reactions. | High selectivity, environmentally friendly conditions. |

Exploration of Undiscovered Molecular Interactions and Mechanisms

A deeper understanding of the molecular interactions of this compound and its derivatives is crucial for the rational design of new functional molecules. Future research in this area will likely involve a combination of experimental and computational techniques.

Target Identification and Binding Site Analysis: For derivatives exhibiting biological activity, identifying their specific molecular targets (e.g., enzymes, receptors) is a key objective. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking simulations can be employed to elucidate these interactions. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent evaluation of the biological activity of the resulting derivatives will continue to be a cornerstone of research. mdpi.com This will help in identifying the key structural features responsible for a particular biological effect and guide the design of more potent and selective compounds.

Investigation of Non-Covalent Interactions: The role of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, in the binding of this compound derivatives to their biological targets will be a subject of intense investigation. nih.govresearchgate.net Advanced spectroscopic techniques, such as NMR and X-ray crystallography, will be instrumental in this regard.

Application in Emerging Research Fields

The unique chemical properties of the quinoxalin-2(1H)-one scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry. researchgate.net Future research will likely explore its potential in several emerging fields:

Materials Science: Quinoxaline derivatives have shown promise in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. Future research could focus on synthesizing novel this compound derivatives with tailored photophysical and electronic properties for these applications.